2h-1-Benzopyran-3-carboxylic acid, 6-(chloromethyl)-2-oxo-, 3-chlorophenyl ester
Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 6-(chloromethyl)-2-oxo-, 3-chlorophenyl ester is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simple precursors such as salicylaldehyde and chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions under controlled conditions to ensure purity and yield. The process would likely include steps such as:
Condensation Reaction: Salicylaldehyde reacts with chloroacetic acid to form a coumarin derivative.
Chloromethylation: Introduction of the chloromethyl group to the coumarin core.
Esterification: Reaction with 3-chlorophenol to form the final ester product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the coumarin core to more complex derivatives.
Reduction: Reduction reactions can reduce the chloromethyl group to a simpler alkyl group.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Hydroxylated coumarins, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as alpha-chymotrypsin, affecting proteolytic activity.
Pathways: Involvement in signaling pathways related to inflammation and microbial resistance.
Comparison with Similar Compounds
Coumarin: The parent compound of this ester.
Chloromethyl Coumarin: Similar structure but without the ester group.
3-Chlorophenyl Ester: Similar ester but with a different core structure.
Uniqueness: This compound is unique due to its specific combination of the coumarin core, chloromethyl group, and 3-chlorophenyl ester, which gives it distinct biological and chemical properties compared to its similar counterparts.
Properties
IUPAC Name |
(3-chlorophenyl) 6-(chloromethyl)-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFJZFYKSGHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CCl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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